Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture in Stereocontrolled Synthesis
The (R)-enantiomer provides defined stereochemical information that eliminates downstream resolution requirements, a distinction absent in the racemic mixture (CAS 702687-66-9). US Patent 5,521,310 explicitly teaches that employing an 'adequate chiral epoxide' enables selective access to enantiomerically desired intermediates without resolution [1]. Substituting the racemate introduces a 50:50 mixture of (R)- and (S)-enantiomers, which in stereospecific ring-opening reactions yields a diastereomeric mixture of downstream intermediates that requires chromatographic or crystallization-based separation [1].
| Evidence Dimension | Stereochemical Outcome in Chiral Synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (single stereoisomer, defined configuration) |
| Comparator Or Baseline | Racemic mixture CAS 702687-66-9 (50:50 (R):(S) ratio) |
| Quantified Difference | Eliminates resolution step; racemate yields diastereomeric mixture requiring separation |
| Conditions | General stereocontrolled synthesis; exemplified in US 5,521,310 for levofloxacin intermediates |
Why This Matters
Procurement of the (R)-enantiomer avoids the additional cost, time, and yield loss associated with chiral resolution of racemate-derived intermediates.
- [1] Carretero Gonzalvez JC, et al. U.S. Patent 5,521,310. Process to obtain benzoxazines to be used for the synthesis of ofloxazine, levofloxazine and derivatives. May 28, 1996. View Source
